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Compound of Interest

Compound Name: ER-851

Cat. No.: B15579985

A comprehensive search for clinical trial results and updates for a compound designated "ER-
851" has yielded no publicly available information. The identifier "ER-851" does not correspond
to any known clinical trial or drug in development according to the search results.

However, the search did retrieve information for a preclinical compound known as Adr 851, a
novel 5-HT3 receptor antagonist. It is important to note that the development of Adr 851 was
discontinued, and as such, there is a scarcity of detailed, publicly accessible data. This
document summarizes the available information on Adr 851 and the broader class of 5-HT3
receptor antagonists.

Adr 851: A Preclinical 5-HT3 Receptor Antagonist

Adr 851 was investigated for its potential as an analgesic, particularly in models of
inflammatory pain.[1] Its primary mechanism of action is the competitive antagonism of the 5-
hydroxytryptamine-3 (5-HT3) receptor.[1]

Mechanism of Action

The 5-HT3 receptor is a ligand-gated ion channel located on neurons in both the central and
peripheral nervous systems.[1] When activated by serotonin (5-HT), the channel opens,
leading to a rapid influx of cations (primarily Na+ and K+, with a smaller contribution from
Ca2+), which results in neuronal depolarization.[1][2] Adr 851 is presumed to bind to the 5-HT3
receptor, preventing serotonin from binding and thereby inhibiting the opening of the ion
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channel and subsequent neuronal excitation.[1] This blockade of serotonergic signaling is the
basis for its potential pharmacological effects.[1]

The downstream signaling cascade initiated by serotonin is interrupted by Adr 851's
antagonism of the 5-HT3 receptor. This involves the prevention of:

 Cation Influx: The primary blockage of Na+ and K+ ion influx.[1]

o Calcium Signaling: The prevention of a rise in intracellular calcium, which acts as a second
messenger.[1]

Signaling Pathway of 5-HT3 Receptor Antagonism by
Adr 851
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Caption: Proposed mechanism of Adr 851 action on the 5-HT3 receptor signaling pathway.
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Preclinical Analgesic Effects of Adr 851

The primary published research on Adr 851 investigated the analgesic properties of its (S) and
(R) isomers in a rat model of inflammatory pain, the formalin test.[2]

Experimental Protocol: Rat Formalin Test

The formalin test is a standard preclinical model to assess inflammatory pain.[2]

Acclimation: Animals are first acclimated to the testing environment to minimize stress.[2]

e Drug Administration: Adr 851 isomers or a vehicle are administered, typically via
subcutaneous injection.[2]

o Formalin Injection: A dilute formalin solution is injected into the plantar surface of one hind
paw.[2]

o Behavioral Observation: The animal's nociceptive behaviors, such as flinching, licking, and
biting the injected paw, are observed and scored for a defined period.[2]

Due to the discontinuation of Adr 851's development, specific quantitative data from these
preclinical studies are not readily available in the public domain.[1]

5-HT3 Receptor Antagonists: A Therapeutic Class
Overview

While specific data for Adr 851 is limited, the class of 5-HT3 receptor antagonists is well-
established with several approved drugs.

Commonly Used 5-HT3 Receptor Antagonists:
e Ondansetron
e Granisetron
» Palonosetron

Primary Clinical Applications:
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These drugs are primarily used for the prevention and treatment of:
e Chemotherapy-induced nausea and vomiting (CINV)

e Radiation-induced nausea and vomiting (RINV)

o Postoperative nausea and vomiting (PONV)

The mechanism of action for these approved drugs is the same as that proposed for Adr 851:
the blockade of 5-HT3 receptors. In the context of emesis, these receptors are located on vagal
afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the
brain. By blocking the action of serotonin at these sites, 5-HT3 receptor antagonists can
effectively prevent the emetic reflex.

Conclusion

In summary, there are no clinical trial results or updates for a compound identified as "ER-851."
The available information pertains to the preclinical compound Adr 851, a 5-HT3 receptor
antagonist whose development was discontinued. While a detailed comparison guide with
clinical data for Adr 851 cannot be provided, this overview summarizes its proposed
mechanism of action and the general therapeutic applications of the broader class of 5-HT3
receptor antagonists. For researchers interested in this area, further investigation would need
to focus on publicly available data for approved 5-HT3 receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]
e 2. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [No Publicly Available Clinical Trial Data for "ER-851"].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579985#er-851-clinical-trial-results-and-updates]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15579985?utm_src=pdf-body
https://www.benchchem.com/product/b15579985?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Adr_851_An_In_Depth_Technical_Guide_on_the_Mechanism_of_Action_of_a_5_HT3_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/Adr_851_A_Technical_Overview_of_a_Novel_5_HT3_Receptor_Antagonist.pdf
https://www.benchchem.com/product/b15579985#er-851-clinical-trial-results-and-updates
https://www.benchchem.com/product/b15579985#er-851-clinical-trial-results-and-updates
https://www.benchchem.com/product/b15579985#er-851-clinical-trial-results-and-updates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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